molecular formula C21H29N3O5S2 B2847227 ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate CAS No. 476320-60-2

ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate

Cat. No. B2847227
CAS RN: 476320-60-2
M. Wt: 467.6
InChI Key: CAXPIPCYSMCRCW-UHFFFAOYSA-N
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Description

2-Aminothiazoles, which include compounds similar to the one you’re asking about, are a significant class of organic medicinal compounds. They are used as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of similar compounds often involves two-step reactions, including sulfonation and sulfonamide coupling . These steps are optimized to achieve better yields and a clean reaction profile .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Studies on Bacitracin Derivatives : Thiazole peptide derivatives, including those similar to ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)thiazole-4-carboxylate, have been synthesized to study their properties. These studies reveal the racemization of amino acid residues connected to the thiazoline ring, a common feature in the synthesis of thiazole peptides (Hirotsu, Shiba, & Kaneko, 1970).

  • Spectroscopic and Crystallographic Analysis : The synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been reported, with characterization by FTIR, NMR, and X-ray diffraction methods. Theoretical DFT studies complement these experimental results, providing insights into the molecular geometry, vibrational assignments, and chemical shifts (Haroon et al., 2018).

Medicinal Chemistry Applications

  • Antitumor Activity : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines, showing potential anticancer activity. Notably, specific derivatives exhibited remarkable activity against the RPMI-8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).

  • Antimicrobial and Anticancer Studies : Novel compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which shares a similar core structure, have been synthesized and evaluated for their anticancer and antimicrobial properties. Some of these compounds demonstrated significant antiproliferative potential against cancer cell lines and induced apoptosis in MCF-7 cells, illustrating the therapeutic potential of thiazole derivatives (Gad et al., 2020).

Future Directions

The research on heterocyclic drug discoveries is a continuous process. There are many valid reasons for it like drug resistance, cost of drugs, treatment time, ineffectiveness of drugs, emerging new strains, and so on . Since early stages of life, we mostly use drugs, so there is the occurrence of new strains of microorganisms which have resistance to the available drugs used .

properties

IUPAC Name

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S2/c1-6-29-20(26)18-13-30-21(22-18)23-19(25)16-7-9-17(10-8-16)31(27,28)24(11-14(2)3)12-15(4)5/h7-10,13-15H,6,11-12H2,1-5H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXPIPCYSMCRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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